4-Acetilpiridin-2(1H)-ona

Descripción general

Descripción

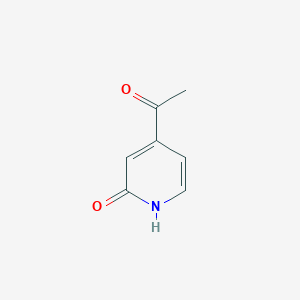

4-Acetylpyridin-2(1H)-one is an organic compound with the molecular formula C7H7NO It is a derivative of pyridine, characterized by the presence of an acetyl group at the fourth position and a keto group at the second position of the pyridine ring

Aplicaciones Científicas De Investigación

4-Acetylpyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mecanismo De Acción

Target of Action

It has been suggested that it may interact with alkyl boronic esters in organic synthesis .

Mode of Action

It is believed to participate in the catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It is known that pyridinium salts, which are structurally similar to 4-acetylpyridin-2(1h)-one, play a role in a wide range of research topics .

Result of Action

It has been suggested that it may have a role in the formal anti-markovnikov alkene hydromethylation .

Análisis Bioquímico

Biochemical Properties

4-Acetylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as oxidoreductases. These interactions often involve the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes. Additionally, 4-Acetylpyridin-2(1H)-one can act as a ligand, binding to proteins and altering their conformation and activity .

Cellular Effects

The effects of 4-Acetylpyridin-2(1H)-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 4-Acetylpyridin-2(1H)-one can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant defense mechanisms, leading to increased expression of genes involved in detoxification and stress response . Furthermore, 4-Acetylpyridin-2(1H)-one has been found to impact cellular energy metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Acetylpyridin-2(1H)-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain oxidoreductases by competing with natural substrates for binding sites . Additionally, 4-Acetylpyridin-2(1H)-one can induce changes in gene expression by modulating transcription factors and signaling pathways. These changes can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetylpyridin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Acetylpyridin-2(1H)-one is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to 4-Acetylpyridin-2(1H)-one has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 4-Acetylpyridin-2(1H)-one vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, 4-Acetylpyridin-2(1H)-one can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Acetylpyridin-2(1H)-one is involved in several metabolic pathways, including those related to oxidative metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, 4-Acetylpyridin-2(1H)-one can influence metabolic flux and the levels of various metabolites. Additionally, the compound can affect the balance between pro-oxidant and antioxidant pathways, impacting overall cellular redox status .

Transport and Distribution

The transport and distribution of 4-Acetylpyridin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 4-Acetylpyridin-2(1H)-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Acetylpyridin-2(1H)-one is an important determinant of its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct 4-Acetylpyridin-2(1H)-one to specific organelles, where it can exert its effects on cellular processes. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylpyridin-2(1H)-one typically involves the acetylation of pyridin-2(1H)-one. One common method is the Friedel-Crafts acylation, where pyridin-2(1H)-one is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Another method involves the use of acetic anhydride as the acetylating agent, with pyridin-2(1H)-one as the substrate. This reaction is often catalyzed by a strong acid such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall productivity. Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Acetylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 4-Acetylpyridin-2(1H)-one can yield 4-ethylpyridin-2(1H)-one, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can form 4-hydrazinopyridin-2(1H)-one.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Hydrazine hydrate in ethanol under reflux conditions.

Major Products

Oxidation: 4-Pyridinecarboxylic acid.

Reduction: 4-Ethylpyridin-2(1H)-one.

Substitution: 4-Hydrazinopyridin-2(1H)-one.

Comparación Con Compuestos Similares

Similar Compounds

2-Acetylpyridine: Similar structure but with the acetyl group at the second position.

3-Acetylpyridine: Acetyl group at the third position.

4-Pyridinecarboxaldehyde: Aldehyde group instead of the acetyl group at the fourth position.

Uniqueness

4-Acetylpyridin-2(1H)-one is unique due to the presence of both an acetyl group and a keto group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for unique interactions with biological targets and distinct synthetic applications compared to its analogs.

Actividad Biológica

4-Acetylpyridin-2(1H)-one, also known as 4-acetyl-2-pyridinone, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

4-Acetylpyridin-2(1H)-one is characterized by the presence of a pyridine ring with an acetyl group at the 4-position and a keto group at the 2-position. The compound can be synthesized through several methods, including the condensation of acetylacetone with pyridine derivatives or through the reaction of 2-acetylpyridine with various reagents.

Biological Activity

The biological activities of 4-acetylpyridin-2(1H)-one span several therapeutic areas. Below are some key findings from recent research:

Antimicrobial Activity

Studies have indicated that derivatives of 4-acetylpyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, a series of substituted pyridines, including those derived from 4-acetylpyridin-2(1H)-one, have shown efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

| Compound | Activity | Organism |

|---|---|---|

| 4-Acetylpyridin-2(1H)-one | Antibacterial | E. coli |

| 4-Acetylpyridin-2(1H)-one | Antifungal | C. albicans |

Antitumor Activity

Research has highlighted the potential of 4-acetylpyridin-2(1H)-one in cancer therapy. A study demonstrated that derivatives of this compound induced apoptosis in glioblastoma cells through mechanisms involving mitochondrial dysfunction and activation of caspases . The induction of cell cycle arrest at the G2/M phase was also observed, suggesting its potential as a chemotherapeutic agent.

Chelating Properties

4-Acetylpyridin-2(1H)-one exhibits chelating properties, making it useful in metal ion sequestration. This characteristic is particularly relevant in developing treatments for heavy metal poisoning. The compound forms stable complexes with metal ions, which can enhance its biological activity while reducing toxicity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of 4-acetylpyridin-2(1H)-one were synthesized and tested for antimicrobial activity against clinical isolates. The results showed that modifications at the nitrogen atom significantly enhanced antimicrobial potency compared to the parent compound.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of 4-acetylpyridin-2(1H)-one derivatives. The most potent compounds led to significant reductions in cell viability at low micromolar concentrations, indicating their potential as lead compounds for further development in oncology.

Propiedades

IUPAC Name |

4-acetyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXOPYHKDDAWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614166 | |

| Record name | 4-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89791-83-3 | |

| Record name | 4-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.